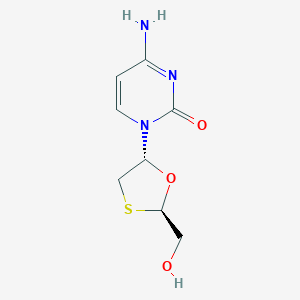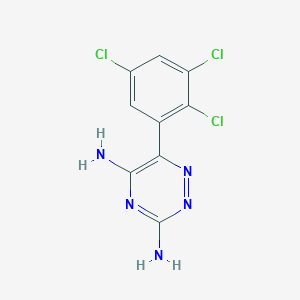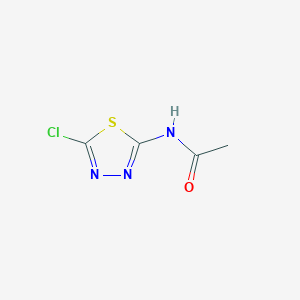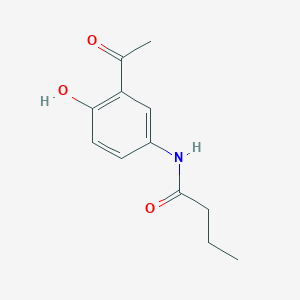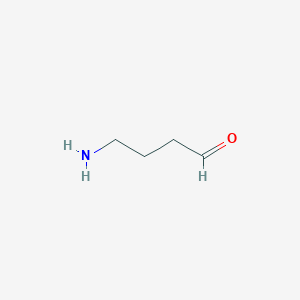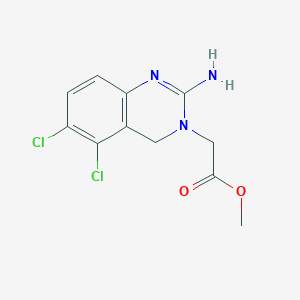
Anagrelide impurity 1
説明
Anagrelide impurity 1 is a chemical compound that is often encountered as a byproduct during the synthesis of anagrelide hydrochloride. Anagrelide hydrochloride is a medication primarily used to treat essential thrombocythemia, a condition characterized by an elevated platelet count. The presence of impurities, such as this compound, is critical to monitor and control to ensure the safety and efficacy of the pharmaceutical product.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of anagrelide impurity 1 can be achieved through various synthetic routes. One common method involves the reaction of anagrelide hydrochloride with ethanol in the presence of an acid catalyst. This reaction typically requires heating, followed by cooling, concentration, and purification steps to isolate the impurity .
Industrial Production Methods: In industrial settings, the production of this compound is often an unintended consequence of the large-scale synthesis of anagrelide hydrochloride. The process involves multiple steps, including the preparation of intermediate compounds such as 2,3-dichloro-6-nitrobenzonitrile and N-(2,3-dichloro-6-nitrobenzene) glycine ethyl ester . The final stages of the synthesis involve cyclization, chlorination, and reduction reactions, which can lead to the formation of impurities.
化学反応の分析
Types of Reactions: Anagrelide impurity 1 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the impurity.
科学的研究の応用
Anagrelide impurity 1 has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and quality of anagrelide hydrochloride.
Biology: Researchers study the biological effects of this compound to understand its potential impact on the efficacy and safety of anagrelide hydrochloride.
Medicine: The impurity is analyzed to ensure that pharmaceutical formulations meet regulatory standards for safety and efficacy.
作用機序
The precise mechanism of action of anagrelide impurity 1 is not well-documented. it is known that anagrelide itself works by inhibiting cyclic nucleotide phosphodiesterase and the release of arachidonic acid from phospholipase, possibly by inhibiting phospholipase A2. Anagrelide also causes a dose-related reduction in platelet production by disrupting the postmitotic phase of megakaryocyte maturation . It is likely that this compound may share some of these mechanisms, although further research is needed to confirm this.
類似化合物との比較
Anagrelide Hydrochloride: The parent compound used to treat essential thrombocythemia.
Anagrelide Impurity C:
Uniqueness: Anagrelide impurity 1 is unique in its specific chemical structure and formation pathway. While other impurities like anagrelide impurity C share some similarities in their synthesis and chemical properties, each impurity has distinct characteristics that require individual analysis and control to ensure the overall quality of the pharmaceutical product .
特性
IUPAC Name |
methyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O2/c1-18-9(17)5-16-4-6-8(15-11(16)14)3-2-7(12)10(6)13/h2-3H,4-5H2,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQHPFJCLXKFHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CC2=C(C=CC(=C2Cl)Cl)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431304 | |
| Record name | Anagrelide impurity 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
752151-24-9 | |
| Record name | Anagrelide open ring methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752151249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anagrelide impurity 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANAGRELIDE OPEN RING METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H97N36S43S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


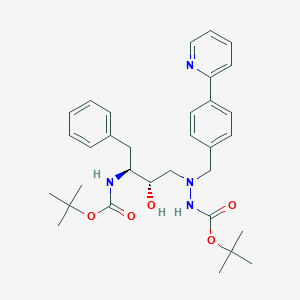
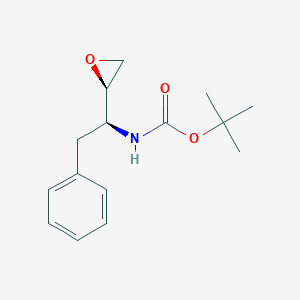
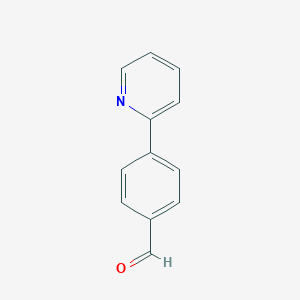

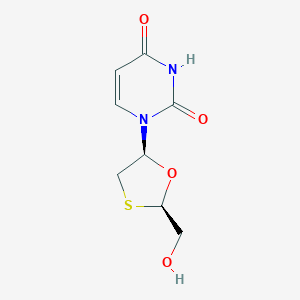
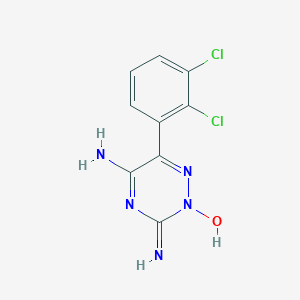
![(Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B194306.png)

